molecular formula C13H27BN2O4 B1139155 Arginase inhibitor 1

Arginase inhibitor 1

Cat. No.: B1139155
M. Wt: 286.18 g/mol
InChI Key: CHPILBYRQPOXMV-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arginase inhibitor 1 is a potent inhibitor of human arginase enzymes, specifically targeting both arginase I and II. Arginase enzymes play a crucial role in the urea cycle by catalyzing the hydrolysis of L-arginine to L-ornithine and urea. The inhibition of arginase has significant implications in various medical fields, particularly in cancer therapy, as it can modulate the immune response and affect tumor growth .

Scientific Research Applications

Arginase inhibitor 1 has a wide range of applications in scientific research:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arginase inhibitor 1 involves several steps, typically starting with the preparation of a suitable precursor. One common method involves the use of sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at -40°C, followed by the addition of an allyl iodide or alkyl bromide . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimizing reaction conditions to maximize yield and minimize impurities. The final product is often purified using techniques such as crystallization or chromatography to meet the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Arginase inhibitor 1 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like alkyl halides or allyl iodides in the presence of a strong base such as NaHMDS.

    Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield alkylated derivatives of this compound, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness: Arginase inhibitor 1 is unique due to its high potency and specificity for both arginase I and II. Its ability to modulate the immune response and affect tumor growth makes it a valuable tool in cancer research and therapy. Additionally, its synthetic accessibility and well-defined reaction conditions contribute to its widespread use in scientific research .

Properties

IUPAC Name

(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPILBYRQPOXMV-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(CCCC[C@@](CCN1CCCCC1)(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does ABH interact with arginase and what are the downstream effects?

A1: While the exact mechanism of interaction isn't detailed in the paper, ABH acts as a competitive inhibitor of arginase. [] This means it likely competes with L-arginine, the natural substrate, for binding to the active site of the enzyme. By inhibiting arginase, ABH prevents the breakdown of L-arginine into L-ornithine and urea. This, in turn, increases the availability of L-arginine for nitric oxide synthase (NOS), leading to enhanced NOS-mediated nonadrenergic noncholinergic (NANC) relaxation in smooth muscle tissues like the internal anal sphincter (IAS). []

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